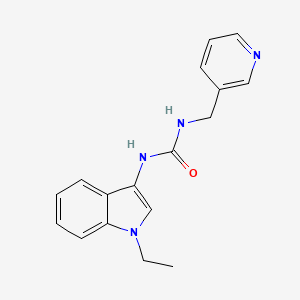

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-2-21-12-15(14-7-3-4-8-16(14)21)20-17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNMVZOZGTZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:

Formation of the Indole Derivative: The indole ring is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield 1-ethyl-1H-indole.

Urea Formation: The 1-ethyl-1H-indole is then reacted with an isocyanate derivative to form the urea linkage.

Attachment of the Pyridine Ring: The final step involves the reaction of the urea derivative with a pyridine-3-methyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or pyridine rings.

Reduction: Reduced forms of the urea linkage or the aromatic rings.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea exhibits significant anticancer activity. For instance, a study demonstrated its efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7). The structure-activity relationship (SAR) analysis revealed that modifications on the indole and pyridine rings could enhance its cytotoxic effects .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory activity was comparable to standard drugs like ibuprofen, indicating promising therapeutic potential .

Case Studies

Several case studies have illustrated the applications of this compound:

- Anticancer Study : A research group synthesized a series of indole derivatives, including this compound, and tested their anticancer effects on multiple cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity, supporting further development as anticancer agents .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro, which could translate into therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea with key analogs, emphasizing structural variations, physicochemical properties, and reported activities:

Key Observations:

- Substituent Effects : Halogenated () or nitrated () aryl groups enhance bioactivity but may increase toxicity. The ethylindole in the target compound could improve pharmacokinetics compared to methylindole derivatives () .

- Urea Linker Flexibility : The pyridinylmethyl group (vs. direct pyridinyl linkage) may improve binding affinity through increased conformational flexibility, as seen in NAD-targeting ureas () .

- Synthetic Yields : Piperazinylsulfonyl derivatives (e.g., Compound 29) achieve moderate yields (74%), suggesting feasible scalability for related ureas .

Research Findings on Analogous Compounds

- NAD-Targeting Ureas : Compounds 27–30 () demonstrate the importance of sulfonylpiperazine and pyridinylmethyl groups in modulating enzyme inhibition, with melting points correlating with structural rigidity (102–158°C) .

- Pyrinuron’s Toxicity : The nitro group in Pyrinuron () is critical for its rodenticidal activity, highlighting how electron-withdrawing substituents can enhance bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea?

- Methodology : Employ coupling agents like carbodiimides (e.g., EDCl) with HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Use bases such as DIPEA to neutralize byproducts. Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 60°C). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring via TLC ensures reaction completion .

- Data Example : Analogous adamantyl-urea derivatives achieved yields up to 63.4% using similar protocols .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR : 1H/13C NMR to identify indole NH (~10.5 ppm), urea protons (~8–9 ppm), and pyridine/ethyl group signals.

- HRMS : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).

- X-ray Crystallography : Resolve 3D conformation, particularly urea group planarity and indole-pyridine spatial arrangement .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

- Methodology :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via HPLC.

- Solvent Compatibility : Test solubility in DMSO, water, and ethanol; monitor precipitation or decomposition using UV-Vis spectroscopy.

- Finding : Pyridine-containing ureas show reduced stability in acidic conditions due to protonation-induced aggregation .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer cell lines?

- Methodology :

- Kinase Profiling : Use enzymatic assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR).

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death.

- Molecular Docking : Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies.

- Case Study : Aryl-urea derivatives inhibited kinase activity with IC50 values <100 nM in breast cancer models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Substituent Variation : Modify ethyl or pyridinyl groups (e.g., fluorination, methoxy substitution).

- Biological Testing : Compare IC50 values across analogs in target assays.

- Data Insight : Adamantyl-urea analogs demonstrated that bulkier substituents enhanced metabolic stability but reduced solubility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes.

- Example : A pyrazole-urea derivative showed conflicting cytotoxicity due to differential metabolite formation in liver vs. lung cell lines .

Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be improved for in vivo studies?

- Methodology :

- Prodrug Design : Mask polar groups (e.g., esterify urea NH).

- Deuterium Incorporation : Replace labile hydrogens to slow metabolism.

- Finding : Deuterated indole derivatives increased plasma half-life by 2.5-fold in murine models .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly when scaling up reactions?

- Root Cause : Exothermic reactions may require precise temperature control in large batches. Impurities from starting materials (e.g., residual solvents) can inhibit coupling efficiency.

- Resolution : Use flow chemistry for exothermic steps and enforce strict QC on reagents. A scaled-up adamantyl-urea synthesis improved yield from 40% to 58% via continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.